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molecular formula C15H12OS B8489164 3-Phenyl-6-methoxybenzo[b]thiophene

3-Phenyl-6-methoxybenzo[b]thiophene

Cat. No. B8489164
M. Wt: 240.3 g/mol
InChI Key: ABRMTASSNGLERB-UHFFFAOYSA-N
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Patent
US04075227

Procedure details

To 80 ml. of methanesulfonic acid (cooled to about 15° C.) were added 20.0 g. of the above product. The resulting mixture was stirred for two hours, and the dark red solution was poured over about 2 liters of ice. The mixture was extracted with 1 liter of ether. The ether extract was washed twice with 100 ml. of aqueous sodium chloride solution and once with 100 ml. of aqueous sodium bicarbonate solution. The ether layer was dried over magnesium sulfate, filtered, and evaporated to give an oil. The oil was crystallized from a mixture of ether and hexane to obtain 12.0 g. of 3-(4-hydroxyphenyl)-6-methoxybenzothiophene as white crystals, m.p. 140°-140.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-hydroxyphenyl)-6-methoxybenzothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.O[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:17]3[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=3[S:15][CH:14]=2)=[CH:9][CH:8]=1>>[C:10]1([C:13]2[C:17]3[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=3[S:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
3-(4-hydroxyphenyl)-6-methoxybenzothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CSC2=C1C=CC(=C2)OC
Step Three
Name
ice
Quantity
2 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1 liter of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed twice with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was crystallized from a mixture of ether and hexane
CUSTOM
Type
CUSTOM
Details
to obtain 12.0 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=CSC2=C1C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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